

# An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimethyl oxalate	
Cat. No.:	B050477	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **dimethyl oxalate**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols and a visualization of the mass spectral fragmentation pathway are also included.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **dimethyl oxalate**, both <sup>1</sup>H and <sup>13</sup>C NMR provide characteristic signals that confirm its molecular structure.

#### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **dimethyl oxalate** is characterized by a single sharp peak, indicative of the chemical equivalence of the six protons in the two methyl groups.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Dimethyl Oxalate** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.84	Singlet	6H	-OCH₃



Experimental Protocol: The <sup>1</sup>H NMR spectrum can be acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). A deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), is used to dissolve the sample.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **dimethyl oxalate** displays two distinct signals, corresponding to the methyl carbons and the carbonyl carbons.

Table 2: 13C NMR Spectroscopic Data for **Dimethyl Oxalate** 

Chemical Shift (δ) ppm	Assignment
52.9	-OCH₃
157.9	C=O

Experimental Protocol: The <sup>13</sup>C NMR spectrum is typically recorded on the same NMR spectrometer as the <sup>1</sup>H NMR.[2] Chloroform-d (CDCl<sub>3</sub>) is a common solvent for this analysis.[2] Chemical shifts are referenced to the solvent peak or an internal standard like TMS.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **dimethyl oxalate** shows characteristic absorption bands for the C=O and C-O bonds.

Table 3: Key IR Absorption Bands for **Dimethyl Oxalate** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1730 - 1780	Strong	C=O stretch (ester)
1440	Medium	C-H bend (methyl)
1200 - 1300	Strong	C-O stretch (ester)



Note: The C=O stretching frequency can show multiple bands due to the presence of different rotational isomers (conformers) in the liquid or solution phase.[3] In the crystalline state, where the planar trans structure is fixed, these complexities are reduced.[4][5]

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent like carbon tetrachloride (CCl<sub>4</sub>).[3]

# **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Dimethyl Oxalate** (Electron Ionization)

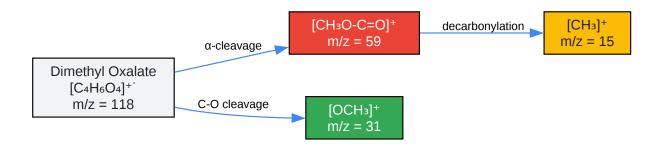
m/z	Relative Intensity (%)	Assignment
118	~2	[M]+ (Molecular Ion)
59	100	[CH <sub>3</sub> O-C=O] <sup>+</sup>
31	~5	[OCH <sub>3</sub> ] <sup>+</sup>
15	~32	[CH <sub>3</sub> ]+

Experimental Protocol: The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.[6][7] The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), and bombarded with electrons (typically at 70 eV).[7] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer and detected.

### **Mass Spectrometry Fragmentation Pathway**

The fragmentation of **dimethyl oxalate** upon electron ionization primarily involves the cleavage of the C-C bond and the C-O bonds. The base peak at m/z 59 corresponds to the stable methoxycarbonyl cation.





Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for **dimethyl oxalate**.

This guide provides a foundational understanding of the key spectroscopic data for **dimethyl oxalate**. For more in-depth analysis or specific applications, it is recommended to consult the primary literature and spectral databases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dimethyl oxalate(553-90-2) 1H NMR spectrum [chemicalbook.com]
- 2. Dimethyl oxalate(553-90-2) 13C NMR spectrum [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Molecular structure and infrared spectra of dimethyl oxalate Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl oxalate | C4H6O4 | CID 11120 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Dimethyl Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050477#spectroscopic-data-of-dimethyl-oxalate-nmrir-mass-spec]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com